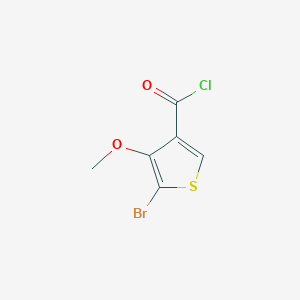
5-Bromo-4-methoxythiophene-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methoxythiophene-3-carbonyl chloride is a chemical compound with the molecular formula C6H4BrClO2S . It has a molecular weight of 255.51 . This compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methoxythiophene-3-carbonyl chloride is represented by the SMILES string: COC1=C(Br)SC=C1C(Cl)=O . The InChIKey for this compound is XJAKJJYSTWMFHS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-methoxythiophene-3-carbonyl chloride include a molecular weight of 255.51 and a density of 1.756g/cm3 . The compound has a boiling point of 311.4ºC at 760 mmHg and a melting point of 77ºC .Aplicaciones Científicas De Investigación
Application
5-Bromo-4-methoxythiophene-3-carbonyl chloride is used in the autopolymerization of 2-bromo-3-methoxythiophene .
Method of Application
The polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .
Results
The study found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps . When brominated alkoxythiophene was employed as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .
Pharmaceutical Chemistry
Application
5-Bromo-4-methoxythiophene-3-carbonyl chloride is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Method of Application
The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Results
The preparation was run successfully on approximately 70kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Thiophene Substitution Chemistry
Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles . The nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring are well-investigated methods . Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted .
Thiophene Substitution Chemistry
Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles . The nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring are well-investigated methods . Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted .
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-4-methoxythiophene-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAKJJYSTWMFHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380901 |
Source


|
| Record name | 5-bromo-4-methoxythiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxythiophene-3-carbonyl chloride | |
CAS RN |
162848-22-8 |
Source


|
| Record name | 5-bromo-4-methoxythiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

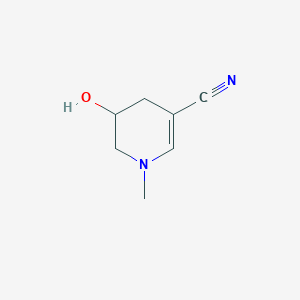
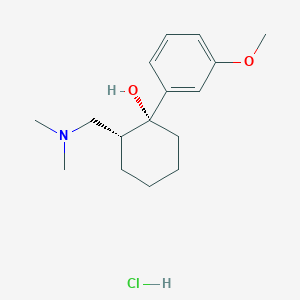
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)

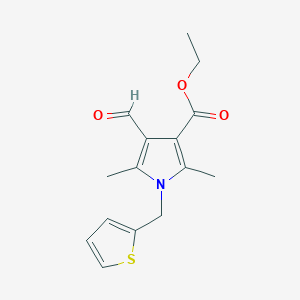
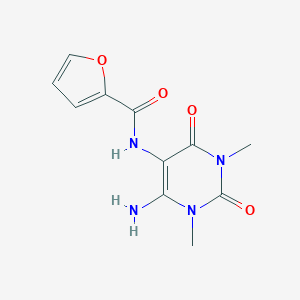
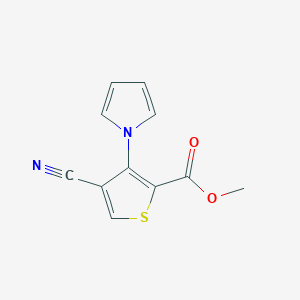

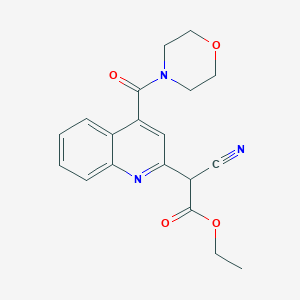

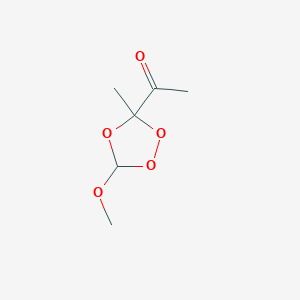
![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)
